5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride
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Overview
Description
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride is a chemical compound with a unique structure that includes a cyclopenta[b]pyrazine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition-metal-free strategies, where pyrrole rings are cross-coupled with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. These intermediates are then subjected to intramolecular cyclization to form the desired pyrazine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: t-BuOOH, Mn(OTf)2, water, room temperature.
Reduction: Sodium borohydride, ethanol, room temperature.
Substitution: Various nucleophiles, solvents like DMSO (dimethyl sulfoxide), and mild heating.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride
- 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues
Uniqueness
5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride is unique due to its specific ring structure and the presence of the pyrazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H11Cl2N3 |
---|---|
Molecular Weight |
208.09 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyrazin-6-amine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c8-5-3-6-7(4-5)10-2-1-9-6;;/h1-2,5H,3-4,8H2;2*1H |
InChI Key |
NMDVPOFHEJLKMV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2=NC=CN=C21)N.Cl.Cl |
Origin of Product |
United States |
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